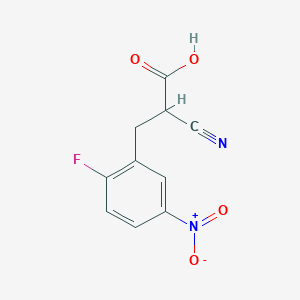
2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid is an organic compound with the molecular formula C10H7FN2O4 and a molecular weight of 238.17 g/mol. This compound is characterized by the presence of a cyano group, a fluoro-substituted phenyl ring, and a nitro group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid typically involves the reaction of 2-fluoro-5-nitrobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Amino derivative: From the reduction of the nitro group.
Amine derivative: From the reduction of the cyano group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitro and fluoro groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(2-fluoro-4-nitrophenyl)propionic acid
- 2-Cyano-3-(2-chloro-5-nitrophenyl)propionic acid
- 2-Cyano-3-(2-bromo-5-nitrophenyl)propionic acid
Uniqueness
2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid is unique due to the presence of both a fluoro and a nitro group on the phenyl ring. This combination provides distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
2-Cyano-3-(2-fluoro-5-nitrophenyl)propionic acid is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, characterized by the presence of a cyano group, a propionic acid moiety, and a fluorinated nitrophenyl group. The unique structural features contribute to its biological activities and potential applications in medicinal chemistry.
Structural Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyano, propionic acid, nitro, fluorine | Potential antimicrobial/anti-inflammatory |
| Flurbiprofen | Propionic acid, phenyl group | Anti-inflammatory |
| 2-Cyano-3-(4-fluorophenyl)propionic Acid | Cyano, propionic acid, fluorine | Similar potential activities |
| 4-Nitrobenzoic Acid Derivatives | Nitro group on benzoic acid | Varies widely |
This table illustrates how this compound compares with other compounds in terms of structure and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. This suggests that the compound may hold promise as an antimicrobial agent; however, specific studies on its efficacy are still limited.
Anti-inflammatory Effects
The compound's structural attributes imply potential anti-inflammatory properties. Similar compounds have been shown to inhibit inflammatory pathways effectively. For instance, studies on related compounds have demonstrated their ability to lower levels of pro-inflammatory cytokines, which could indicate a similar mechanism for this compound .
Case Studies
- In Vitro Studies : Preliminary in vitro studies have suggested that derivatives of the compound can modulate inflammatory responses in cell cultures. However, detailed results from such studies are scarce.
- Animal Models : Animal studies evaluating the compound's effects on inflammation and microbial infections are ongoing but have not yet yielded conclusive evidence regarding its efficacy or safety profile.
While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that its biological activity may involve interactions with various cellular pathways related to inflammation and infection response. Further research is necessary to clarify these mechanisms.
Properties
Molecular Formula |
C10H7FN2O4 |
|---|---|
Molecular Weight |
238.17 g/mol |
IUPAC Name |
2-cyano-3-(2-fluoro-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H7FN2O4/c11-9-2-1-8(13(16)17)4-6(9)3-7(5-12)10(14)15/h1-2,4,7H,3H2,(H,14,15) |
InChI Key |
QZJYFUIZRSGDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(C#N)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















